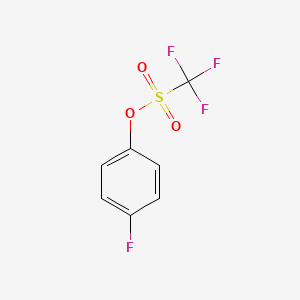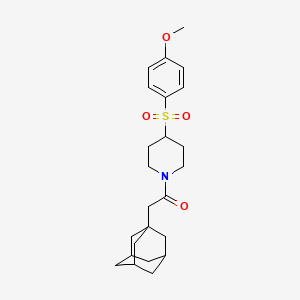
1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyridine ring, which is a six-membered ring with two nitrogen atoms . The molecule also contains a carboxylic acid group and an isopropyl group .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step reactions. For instance, pyrrolidine derivatives can be synthesized via cyclocondensations of dicarboxylic acids with properly substituted amines . Pyridine-2-carboxylic acid has been used as a catalyst in multi-component reactions to synthesize related compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings, along with the isopropyl and carboxylic acid groups. The orientation of these groups and their interactions would play a significant role in the properties of the molecule .Chemical Reactions Analysis
The compound, due to its functional groups, can participate in a variety of chemical reactions. For example, the carboxylic acid group can undergo reactions such as esterification or amide formation. The pyrrolidine ring can undergo reactions at the nitrogen atom or at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the polar carboxylic acid group, the aromatic pyridine ring, and the cyclic pyrrolidine ring would all contribute to its properties .Applications De Recherche Scientifique
Drug Discovery
The pyrrolidine ring, which is a part of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Human Diseases
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date for their bioactive properties . These compounds have shown target selectivity, making them potential candidates for the treatment of various human diseases .
Detoxification and Clearance of Foreign Toxic Substances
The compound can be used in the design of new molecules for the treatment of diseases related to the detoxification and clearance of foreign toxic substances from the body .
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles, which share a similar structure with the compound, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis .
Herbicides and Colorants
N-isoindoline-1,3-dione heterocycles are also used in the production of herbicides and colorants .
Polymer Additives
These heterocycles are used as additives in the production of polymers .
Organic Synthesis and Photochromic Materials
N-isoindoline-1,3-dione heterocycles are used in organic synthesis and the production of photochromic materials .
Anti-HIV-1 Activity
Indolyl and oxochromenyl xanthenone derivatives, which share a similar structure with the compound, have shown anti-HIV-1 activity .
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . This suggests that it may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence its interaction with its targets.
Biochemical Pathways
For instance, certain derivatives of pyrrolidine have shown anticonvulsant activity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
A related compound, 5-oxoproline, has been shown to be an important mediator of oxidative stress, and decreasing its concentration improves cardiac function post-myocardial infarction in mice .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-oxo-1-propan-2-yl-2-pyridin-2-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)15-11(16)7-9(13(17)18)12(15)10-5-3-4-6-14-10/h3-6,8-9,12H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPGTPDRMJJFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(C(CC1=O)C(=O)O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-5-oxo-2-(pyridin-2-yl)pyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3007704.png)
![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3007709.png)
![N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3007712.png)
![N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide](/img/structure/B3007713.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]but-2-enamide](/img/structure/B3007716.png)
![5-[4-(dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3007717.png)

![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3007720.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-cyano-5-hydroxybenzoate](/img/structure/B3007722.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007724.png)